1,1,1-Trimethoxy-N-methylsilanamine
Description
1,1,1-Trimethoxy-N-methylsilanamine (chemical formula: C₄H₁₃NO₃Si) is a silicon-based amine compound characterized by a central silicon atom bonded to three methoxy (-OCH₃) groups and one methylamine (-NHCH₃) group. These compounds are typically used as intermediates in organic synthesis, catalysts, or surface-modifying agents due to their hydrolytic sensitivity and reactivity .
Properties
CAS No. |
64909-07-5 |
|---|---|
Molecular Formula |
C4H13NO3Si |
Molecular Weight |
151.24 g/mol |
IUPAC Name |
N-trimethoxysilylmethanamine |
InChI |
InChI=1S/C4H13NO3Si/c1-5-9(6-2,7-3)8-4/h5H,1-4H3 |
InChI Key |
AIOMNNWVNIZXPT-UHFFFAOYSA-N |
Canonical SMILES |
CN[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
1,1,1-Trimethoxy-N-methylsilanamine can be synthesized by reacting a silane reagent with an imine compound . The specific preparation method can be adjusted and improved according to specific needs. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,1,1-Trimethoxy-N-methylsilanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced silane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,1-Trimethoxy-N-methylsilanamine has several scientific research applications:
Biology: The compound is used in the synthesis of new materials that have potential biological applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1,1,1-Trimethoxy-N-methylsilanamine involves its interaction with molecular targets and pathwaysThis interaction can affect the reactivity and stability of the resulting compounds, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 1,1,1-Trimethoxy-N-methylsilanamine, highlighting substituent variations and their implications:
Key Observations:
- Substituent Impact : Methoxy groups in this compound increase polarity and hydrolytic instability compared to methyl or ethyl substituents in analogs like N,1,1,1-Tetramethylsilanamine . This makes the methoxy variant more reactive in protic environments.
- Aromatic vs. Aliphatic Amines : N-Trimethylsilylaniline (phenyl substituent) exhibits greater thermal stability and lower reactivity than aliphatic analogs due to aromatic conjugation .
- Steric Effects : Bulky substituents, such as bromobenzyl in , reduce nucleophilicity but enhance selectivity in cross-coupling reactions.
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